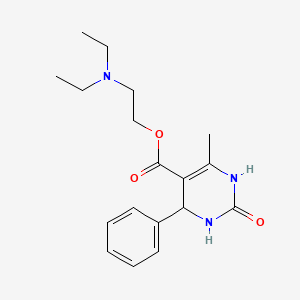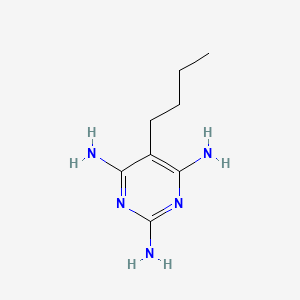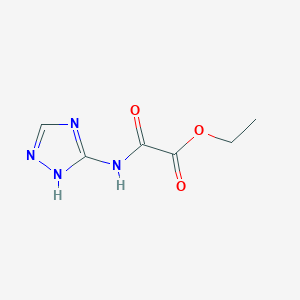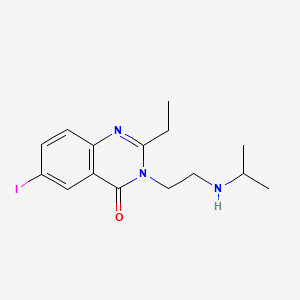
Acetamide, N-(4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((9-Benzyl-2-chloro-9H-purin-6-yl)amino)phenyl)acetamide is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a benzyl group, a chloro substituent, and an acetamide group attached to a purine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((9-Benzyl-2-chloro-9H-purin-6-yl)amino)phenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloropurine and benzylamine as the primary starting materials.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of one of the chlorine atoms in 2,6-dichloropurine with benzylamine to form N-benzyl-2-chloro-9H-purin-6-amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-((9-Benzyl-2-chloro-9H-purin-6-yl)amino)phenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group in the purine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the purine ring and the benzyl group.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are applied.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted purine derivatives, while hydrolysis can produce amines and carboxylic acids.
Applications De Recherche Scientifique
N-(4-((9-Benzyl-2-chloro-9H-purin-6-yl)amino)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of anticancer and antiviral drugs.
Molecular Biology: The compound is used in studies involving purine metabolism and enzyme inhibition.
Chemical Biology: It serves as a tool compound for probing biological pathways and understanding molecular interactions.
Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as an intermediate in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of N-(4-((9-Benzyl-2-chloro-9H-purin-6-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in purine metabolism, such as adenosine deaminase and xanthine oxidase.
Pathways Involved: It can inhibit the activity of these enzymes, leading to alterations in nucleotide levels and affecting cellular processes such as DNA replication and repair.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyladenine: A similar compound with a benzyl group attached to the purine ring, known for its use in plant growth regulation.
6-Benzylaminopurine: Another related compound used as a cytokinin in plant tissue culture.
Uniqueness
N-(4-((9-Benzyl-2-chloro-9H-purin-6-yl)amino)phenyl)acetamide is unique due to the presence of the chloro substituent and the acetamide group, which confer distinct chemical properties and biological activities compared to other purine derivatives .
Propriétés
Numéro CAS |
125802-54-2 |
|---|---|
Formule moléculaire |
C20H17ClN6O |
Poids moléculaire |
392.8 g/mol |
Nom IUPAC |
N-[4-[(9-benzyl-2-chloropurin-6-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C20H17ClN6O/c1-13(28)23-15-7-9-16(10-8-15)24-18-17-19(26-20(21)25-18)27(12-22-17)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,23,28)(H,24,25,26) |
Clé InChI |
ANERCZQBVFWRPO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(4-Aminobutyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B15214847.png)
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide](/img/structure/B15214868.png)
![Imidazo[1,2-a]pyrazin-8-amine, 6-bromo-3-(methoxymethyl)-N-methyl-](/img/structure/B15214881.png)





![5-Chloro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15214930.png)

![N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)glycine](/img/structure/B15214940.png)



